N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a bicyclic core fused with a thiazole ring. The structure includes a 3-nitrophenyl group at position 6, a cyclohexyl group attached to the carboxamide nitrogen, and a methyl group at position 3. Its synthesis likely involves multicomponent reactions, as seen in related compounds (e.g., ).
Properties
IUPAC Name |
N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-13-18(19(25)22(2)15-8-4-3-5-9-15)28-20-21-17(12-23(13)20)14-7-6-10-16(11-14)24(26)27/h6-7,10-12,15H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJUWRFKVIYPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including data from various studies, structure-activity relationships (SAR), and case studies that highlight its efficacy.
Chemical Structure and Properties
The compound has the following chemical formula: CHNOS, and its structure includes an imidazo[2,1-b][1,3]thiazole core with substituents that enhance its biological properties. The presence of the nitrophenyl group is particularly noteworthy as it may contribute to the compound's activity against various cancer cell lines.
Molecular Structure
- IUPAC Name : this compound
- CAS Number : 852135-25-2
Anticancer Activity
Recent studies have shown that imidazo[2,1-b][1,3]thiazole derivatives exhibit potent anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against a range of cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxicity of imidazo[2,1-b][1,3]thiazole derivatives reported IC values in the submicromolar to nanomolar range against HeLa cells (cervical carcinoma). Specifically:
- Compound 2 : IC = 1.4 to 4.2 μM across NCI-60 cell panel.
- Compound 3 : IC = 1.2 nM against TGF-β type I receptor .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
Carbonic Anhydrase Inhibition
Research has indicated that some imidazo[2,1-b][1,3]thiazole derivatives can inhibit carbonic anhydrase (CA), which is implicated in tumor physiology. The inhibition data for various isoforms (hCA I, hCA II, hCA IX) were summarized as follows:
| Compound | hCA I (Ki µM) | hCA II (Ki µM) | hCA IX (Ki µM) |
|---|---|---|---|
| 9aa | >100 | >100 | Not tested |
| 9ab | Not tested | >100 | 12.5 |
| 9ac | >100 | >100 | 8.0 |
This table illustrates the varying degrees of inhibition across different isoforms .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the substituents on the imidazo[2,1-b][1,3]thiazole scaffold significantly influence biological activity. For instance:
- Nitro Group : Enhances cytotoxicity.
- Cyclohexyl Substituent : Contributes to hydrophobic interactions facilitating better binding to target proteins.
Scientific Research Applications
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Cytotoxicity Testing : In vitro assays against various cancer cell lines have shown significant cytotoxic effects. For instance, compounds with similar structures were tested against 60 different cancer cell lines by the National Cancer Institute (NCI), indicating promising activity against specific types of cancers .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of specific signaling pathways involved in cell proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- In Vitro Studies : Research has indicated that derivatives of thiazole and imidazole exhibit antibacterial and antifungal activities. The presence of the nitrophenyl group is believed to enhance these properties .
- Comparative Analysis : In studies comparing various thiazole derivatives, N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide showed superior activity against specific bacterial strains when compared to standard antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | NCI 60 Panel | Varies | |
| Antibacterial | Various Strains | Varies | |
| Antifungal | Candida spp. | Varies |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Thioamides and halides |
| Step 2 | Substitution | Cyclohexyl bromide |
| Step 3 | Nitro Group Addition | Nitric acid |
Case Studies
- Anticancer Activity Study : A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM .
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited effective inhibition at lower concentrations compared to traditional antibiotics .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents on the imidazo[2,1-b][1,3]thiazole core, influencing physicochemical and biological properties:
Electronic and Pharmacokinetic Differences
- Nitro Position : The target compound’s 3-nitrophenyl group (meta) vs. 4-nitrophenyl (para, ) alters electronic effects. Meta substitution may reduce steric hindrance in binding pockets compared to para .
- Fluorine vs. Cyclohexyl: The trifluoromethyl group in ’s compound increases metabolic stability and bioavailability via fluorine’s inductive effects .
- Carboxamide vs. Ester/Amine : The carboxamide in the target compound supports hydrogen bonding with targets, while esters () or amines () may alter metabolic pathways (e.g., ester hydrolysis vs. oxidative deamination) .
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound?
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves multi-component reactions (MCRs) or sequential functionalization. For example:
- Three-component reactions using aldehydes, alkynes, and 2-aminobenzothiazoles under catalyst-free or Cu(I)-catalyzed conditions yield core scaffolds .
- Bromination and coupling strategies (e.g., NBS-mediated bromination of methyl groups) enable modular substitution, followed by nucleophilic displacement or cross-coupling reactions to introduce aryl or heteroaryl groups .
- Key intermediates like ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate serve as versatile building blocks for further derivatization .
Basic: What analytical techniques are critical for structural characterization?
- NMR spectroscopy : H and C NMR confirm substituent positions and regiochemistry, particularly for distinguishing imidazo-thiazole isomers .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for nitroaryl and cyclohexyl groups .
- X-ray crystallography : Resolves conformational ambiguities in the fused bicyclic system and nitro-phenyl orientation .
Advanced: How can reaction yields be optimized for low-yielding steps?
- Catalyst screening : Cu(OTf) or CsCO improves cyclization efficiency in MCRs, as seen in analogous imidazo-thiazole syntheses .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of nitroaryl intermediates .
- Temperature control : Gradual heating (80–100°C) minimizes side reactions during nitro-group incorporation .
Advanced: How should structure-activity relationship (SAR) studies be designed for bioactivity screening?
- Substituent variation : Systematically modify the 3-nitrophenyl group (e.g., replace nitro with cyano or fluorine) to assess electronic effects on target binding .
- Stereoelectronic analysis : Use computational tools (DFT) to evaluate how the cyclohexyl group’s conformation influences hydrophobic interactions .
- In vitro assays : Prioritize enzyme inhibition (e.g., acetylcholinesterase) or protein-binding studies to correlate substituents with activity trends .
Advanced: How to resolve contradictions in reported bioactivity data?
- Assay standardization : Ensure consistent enzyme concentrations (e.g., acetylcholinesterase at 0.2 U/mL) and buffer pH across studies .
- Orthogonal validation : Confirm in vitro results with cell-based models (e.g., cytotoxicity in HEK293 cells) to rule out false positives .
- Metabolic stability testing : Use liver microsomes to assess whether discrepancies arise from rapid compound degradation .
Basic: What in vitro models are suitable for preliminary bioactivity assessment?
- Enzyme inhibition : Screen against SIRT1 (via fluorometric assays) or acetylcholinesterase (Ellman’s method) .
- Antimicrobial activity : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity profiling : Test in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to identify therapeutic windows .
Advanced: What computational methods aid in target identification?
- Molecular docking : Use AutoDock Vina to predict binding to SIRT1’s hydrophobic pocket, leveraging homology models from SRT1720 (a known SIRT1 activator) .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess nitro-phenyl interactions with catalytic residues .
- QSAR modeling : Train models on imidazo-thiazole datasets to prioritize substituents for synthesis .
Advanced: How to evaluate stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (HO) conditions, monitoring degradation via HPLC .
- Plasma stability assays : Incubate with rat plasma (37°C, 1 hr) and quantify parent compound remaining using LC-MS .
- Photostability testing : Use UV light (320–400 nm) to assess nitro-group susceptibility to isomerization or cleavage .
Basic: What are the compound’s known/potential biological targets?
- SIRT1 activation : Structural analogs (e.g., SRT2104) show activation via allosteric binding to the N-terminal domain .
- Acetylcholinesterase inhibition : Nitroaryl groups enhance π-π stacking with the enzyme’s catalytic site .
- Antimicrobial targets : Imidazo-thiazoles disrupt bacterial membrane integrity or DNA gyrase activity .
Advanced: What formulation strategies improve bioavailability for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
